molecular formula C33H36N2O12 B035210 Cromoglicate lisetil CAS No. 110816-79-0

Cromoglicate lisetil

Cat. No. B035210
CAS RN: 110816-79-0
M. Wt: 652.6 g/mol
InChI Key: NGJJDHCBOKNREV-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cromoglicate Lisetil is an orally deliverable prodrug of Cromoglycic Acid (also known as Cromolin Sodium), a mast cell stabilizer used for the treatment of allergic conditions such as rhinitis, conjunctivitis, and asthma .


Molecular Structure Analysis

The molecular formula of Cromoglicate Lisetil is C33H36N2O12 . The exact mass is 652.23 and the molecular weight is 652.650 .

Scientific Research Applications

  • Treatment of Chronic Inflammation

    Oral cromoglicate lisetil treatment has shown benefits in collagen-induced arthritis in mice, suggesting it may help regulate mast cell functions in chronic inflammation (Kobayashi et al., 1999).

  • Improved Drug Utilization

    Liposomal sodium cromoglicate, when administered via pulmonary route, improved drug utilization and showed significant inhibition of neutrophil influx (Nagarsenker & Londhe, 2003).

  • Atopic Dermatitis Treatment

    A 4% sodium cromoglicate emulsion has been effective in treating atopic dermatitis in children, showing a significant mean difference in SCORAD scores compared to a vehicle (Stevens & Edwards, 2015).

  • Efficacy in Asthma Treatment

    Sodium cromoglicate has shown efficacy in treating asthma, particularly in older children, despite earlier systematic reviews suggesting otherwise (Stevens, Edwards & Howell, 2007).

  • Sickle-Cell Disease Treatment

    Treatment with sodium cromoglicate led to a striking decrease in sickle cells in patients with sickle-cell disease (Toppet et al., 2000).

  • Potential for Treating Skin Allergies

    Topical use of sodium cromoglicate has shown promise in treating atopic dermatitis and other skin allergies (Zur, 2012).

  • Allergic Conjunctivitis Treatment

    Sodium cromoglicate eye drops combined with Yupingfeng granules were highly effective in treating allergic conjunctivitis with minimal adverse reactions (Chen, 2013).

  • Inhalation Therapy

    Sodium cromoglicate is used in inhalation therapy, typically administered by a dry powder inhaler, for its antiasthmatic and antiallergenic properties (Nolan et al., 2011).

  • Not Effective for Acute Viral Upper Respiratory Tract Infections

    Intranasal sodium cromoglicate was found not to be a useful additional treatment for acute viral upper respiratory tract infection in children (Butler et al., 2002).

Mechanism of Action

Cromoglicate Lisetil, as a prodrug of Cromoglycic Acid, works by inhibiting the degranulation of mast cells, subsequently preventing the release of histamine and slow-reacting substance of anaphylaxis (SRS-A), mediators of type I allergic reactions .

properties

IUPAC Name

ethyl 5-[2-[(2S)-2,6-diaminohexanoyl]oxy-3-(2-ethoxycarbonyl-4-oxochromen-5-yl)oxypropoxy]-4-oxochromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N2O12/c1-3-41-32(39)27-15-21(36)29-23(10-7-12-25(29)46-27)43-17-19(45-31(38)20(35)9-5-6-14-34)18-44-24-11-8-13-26-30(24)22(37)16-28(47-26)33(40)42-4-2/h7-8,10-13,15-16,19-20H,3-6,9,14,17-18,34-35H2,1-2H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJJDHCBOKNREV-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)OCC)OC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)OCC)OC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cromoglicate lisetil

CAS RN

110816-79-0
Record name L-Lysine, 2-[[2-(ethoxycarbonyl)-4-oxo-4H-1-benzopyran-5-yl]oxy]-1-[[[2-(ethoxycarbonyl)-4-oxo-4H-1-benzopyran-5-yl]oxy]methyl]ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110816-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cromoglicate lisetil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110816790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CROMOGLICATE LISETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOZ07VZP8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cromoglicate lisetil
Reactant of Route 2
Reactant of Route 2
Cromoglicate lisetil
Reactant of Route 3
Cromoglicate lisetil
Reactant of Route 4
Cromoglicate lisetil
Reactant of Route 5
Cromoglicate lisetil
Reactant of Route 6
Cromoglicate lisetil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.